Chlorhydrate d'éthyl 2-aminothiazole-5-carboxylate

Vue d'ensemble

Description

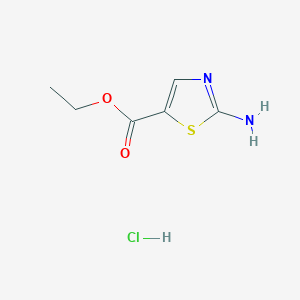

Ethyl 2-aminothiazole-5-carboxylate hydrochloride is a heterocyclic compound containing both sulfur and nitrogen atoms. It is a derivative of 2-aminothiazole, which is known for its wide range of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Applications De Recherche Scientifique

Ethyl 2-aminothiazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antioxidant agent.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mécanisme D'action

Target of Action

Ethyl 2-aminothiazole-5-carboxylate hydrochloride is a biochemical reagent . It’s part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It’s known that 2-aminothiazole derivatives represent a class of heterocyclic ring system that possess a broad pharmacological spectrum .

Biochemical Pathways

It’s known that 2-aminothiazole derivatives can affect a wide range of biochemical pathways due to their broad pharmacological spectrum .

Result of Action

It’s known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Action Environment

It’s known that the compound is sensitive to light and moisture , and it’s recommended to be stored under nitrogen at a temperature between 0-10°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-aminothiazole-5-carboxylate hydrochloride typically involves the reaction of ethyl β-ethoxyacrylate with thiourea in the presence of a halogenating agent such as N-bromosuccinimide (NBS). This reaction produces an intermediate, α-bromo-α-formylacetate hemiacetal, which cyclizes with thiourea to form the desired thiazole derivative . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours .

Industrial Production Methods

Industrial production of ethyl 2-aminothiazole-5-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using recrystallization techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-aminothiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Schiff Bases: Formed by the condensation of ethyl 2-aminothiazole-5-carboxylate hydrochloride with aldehydes or ketones.

Sulfoxides and Sulfones: Formed through oxidation reactions.

Thioethers: Formed through reduction reactions.

Comparaison Avec Des Composés Similaires

Ethyl 2-aminothiazole-5-carboxylate hydrochloride can be compared with other 2-aminothiazole derivatives:

2-Aminothiazole-4-carboxylate: Similar in structure but differs in the position of the carboxylate group.

2-Aminothiazole-5-carboxylic Acid: Lacks the ethyl ester group, which affects its solubility and reactivity.

2-Aminothiazole-4-carboxamide: Contains an amide group instead of an ester, leading to different biological activities.

These comparisons highlight the unique properties of ethyl 2-aminothiazole-5-carboxylate hydrochloride, such as its enhanced solubility and reactivity due to the presence of the ethyl ester group.

Activité Biologique

Ethyl 2-aminothiazole-5-carboxylate hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, anti-inflammatory, and antioxidant research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of Ethyl 2-Aminothiazole-5-Carboxylate Hydrochloride

Ethyl 2-aminothiazole-5-carboxylate hydrochloride is characterized by a thiazole ring structure, which is known for conferring various pharmacological properties. The compound's molecular formula is CHClNOS, with a molecular weight of approximately 227.67 g/mol. Its hydrochloride form enhances solubility in aqueous environments, making it suitable for biological applications.

Antimicrobial Activity : Research indicates that ethyl 2-aminothiazole derivatives exhibit significant antimicrobial properties against various pathogens. The compound has been evaluated for its efficacy against both bacterial and fungal strains, demonstrating promising results in inhibiting growth and proliferation.

Anticancer Properties : Ethyl 2-aminothiazole-5-carboxylate hydrochloride has shown potent cytotoxic effects against multiple cancer cell lines. In vitro studies have reported nanomolar inhibitory activity against human cancerous cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest through the modulation of specific signaling pathways .

Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. Studies have indicated that it can reduce the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), which is critical in inflammatory responses. This reduction is linked to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), making it a candidate for further therapeutic exploration in inflammatory diseases .

Antioxidant Activity : Ethyl 2-aminothiazole derivatives have demonstrated antioxidant capabilities, which are essential for mitigating oxidative stress in biological systems. This activity contributes to their overall protective effects against cellular damage and inflammation .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Activity : A study evaluated a series of 2-aminothiazole derivatives, including ethyl 2-aminothiazole-5-carboxylate hydrochloride, against various human tumor cell lines. The compound exhibited an IC50 value as low as 0.78 µM against K562 leukemia cells, indicating strong antitumor potential . Mechanistic studies revealed that it induces apoptosis through caspase activation and modulation of Bcl-2 family proteins.

- Inflammation Models : In vivo models demonstrated that compounds derived from ethyl 2-aminothiazole significantly reduced inflammatory markers in murine models of arthritis. The compounds showed a correlation between structural modifications and anti-inflammatory potency, suggesting that specific substituents enhance biological activity .

- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies indicate that ethyl 2-aminothiazole derivatives possess favorable absorption and distribution characteristics with low toxicity profiles in normal cells compared to cancer cells. This selectivity is crucial for developing targeted therapies with minimal side effects .

Propriétés

IUPAC Name |

ethyl 2-amino-1,3-thiazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-2-10-5(9)4-3-8-6(7)11-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNIBACOPWYWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595997 | |

| Record name | Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162849-96-9 | |

| Record name | Ethyl 2-amino-1,3-thiazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.